

# Technical Support Center: Intravitreal ADVM-022 (Ixoferogene Soroparvovec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AO-022

Cat. No.: B15601701

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with information regarding the long-term safety concerns of intravitreal ADVM-022 (ixoferogene soroparvovec, Ixo-vec). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and clinical development.

## Frequently Asked Questions (FAQs)

**Q1:** What is the most common long-term safety concern observed with ADVM-022 in clinical trials?

**A1:** The most frequently reported long-term safety concern is intraocular inflammation.[\[1\]](#)[\[2\]](#)[\[3\]](#) In clinical trials for wet age-related macular degeneration (wet AMD), this inflammation was generally characterized as mild to moderate and was manageable with steroid eye drops.[\[1\]](#)[\[4\]](#)[\[5\]](#)

**Q2:** Have any dose-limiting toxicities (DLTs) been identified for ADVM-022?

**A2:** Yes, a dose-limiting toxicity was observed at the high dose ( $6 \times 10^{11}$  vg/eye) in the Phase 2 INFINITY trial for patients with diabetic macular edema (DME).[\[6\]](#)[\[7\]](#) This DLT involved cases of hypotony (a clinically-relevant decrease in intraocular pressure), panuveitis, and vision loss, which were sometimes refractory to steroids.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Consequently, the development of ADVM-022 for DME has been discontinued.[\[6\]](#)

Q3: How does the safety profile of ADVM-022 differ between patient populations (wet AMD vs. DME)?

A3: The safety profile of ADVM-022 has shown notable differences between wet AMD and DME patient populations. The severe inflammatory responses and hypotony observed at the high dose were specific to the DME patient cohort in the INFINITY trial.[\[6\]](#) In contrast, the OPTIC trial in wet AMD patients did not report similar severe adverse events at either the high or low dose.[\[6\]](#) The underlying pathophysiology and comorbidities in DME patients, such as severe vascular disease, may contribute to this difference.

Q4: What is the long-term safety data from preclinical studies?

A4: Preclinical studies in non-human primates (NHPs) have demonstrated a favorable long-term safety profile for ADVM-022.[\[9\]](#)[\[10\]](#)[\[11\]](#) A single intravitreal injection was well-tolerated and resulted in sustained expression of aflibercept for up to 30 months without detectable adverse effects on normal retinal structure or function.[\[12\]](#) While mild to moderate inflammatory responses were observed, they tended to resolve spontaneously without treatment.[\[9\]](#)[\[13\]](#)

Q5: Are there any known risks associated with the vector or transgene?

A5: ADVM-022 utilizes a proprietary adeno-associated virus (AAV) vector capsid, AAV.7m8, to deliver the coding sequence for aflibercept, an anti-VEGF protein.[\[14\]](#) While AAV vectors are generally considered to have a favorable safety profile for ocular gene therapy, there is a potential for an immune response to the vector capsid.[\[15\]](#)[\[16\]](#)[\[17\]](#) The continuous expression of aflibercept also raises theoretical concerns about the long-term effects of sustained VEGF suppression, though preclinical NHP studies up to 2.5 years have not shown adverse effects on retinal structure or function.[\[9\]](#)[\[11\]](#)

## Troubleshooting Guide

Issue: Managing Intraocular Inflammation in Preclinical Models

If you observe significant or persistent intraocular inflammation in your preclinical models following ADVM-022 administration, consider the following:

- Prophylactic Corticosteroid Regimen: In clinical trials, prophylactic steroid regimens (oral or eye drops) were used to manage inflammation.[\[14\]](#) The duration and type of steroid

administration were adjusted in later cohorts to improve the safety profile.[14] Implementing a similar prophylactic regimen in your studies may mitigate inflammatory responses.

- Dose-Response Evaluation: The incidence and severity of inflammation have been shown to be dose-dependent in clinical trials.[2] If you are encountering significant inflammation, consider evaluating lower doses of ADVM-022.
- Immune Response Monitoring: Assess for signs of an immune response to the AAV capsid. While neutralizing antibodies were not found to correlate with safety events in the OPTIC trial, monitoring for cellular immune responses may provide additional insights.[4][18]

## Data Presentation

Table 1: Summary of Ocular Adverse Events in the OPTIC Trial (Wet AMD)

| Adverse Event Category        | Severity         | Dose: 2 x 10 <sup>11</sup> vg/eye (n=15) | Dose: 6 x 10 <sup>11</sup> vg/eye (n=15) |
|-------------------------------|------------------|------------------------------------------|------------------------------------------|
| ADVM-022-related Ocular AEs   | Mild to Moderate | 81% Mild, 19% Moderate                   | Data combined for both doses             |
| Intraocular Inflammation      | Mild to Moderate | Common, responsive to steroid eye drops  | Common, responsive to steroid eye drops  |
| Serious Adverse Events (SAEs) | ---              | None reported                            | None reported                            |

Data from the OPTIC trial with a follow-up of one to two years.[4]

Table 2: Summary of Key Safety Findings in the INFINITY Trial (DME)

| Adverse Event Category   | Severity       | Dose: 2 x 10 <sup>11</sup> vg/eye                  | Dose: 6 x 10 <sup>11</sup> vg/eye                  |
|--------------------------|----------------|----------------------------------------------------|----------------------------------------------------|
| Intraocular Inflammation | Any Grade      | 92%                                                | 83%                                                |
| ADVM-022-related AEs     | Mild to Severe | 57% Mild, 41% Moderate, 2% Severe (combined doses) | 57% Mild, 41% Moderate, 2% Severe (combined doses) |
| Dose-Limiting Toxicity   | Severe         | Not observed                                       | Hypotony, panuveitis, vision loss                  |

Data from the INFINITY trial.[2][6][8]

## Experimental Protocols

### Protocol: Ocular Safety Assessment in Non-Human Primates

This protocol outlines the key methodologies used in preclinical studies to evaluate the long-term safety of intravitreal ADVM-022.[9][12][19]

- Animal Model: Non-human primates (NHPs).
- Administration: Single bilateral intravitreal injection of ADVM-022.
- Ocular Examinations (longitudinal):
  - Slit-lamp biomicroscopy and fundoscopy: To assess for anterior and posterior segment inflammation (e.g., cells, flare, vitreous haze).
  - Optical Coherence Tomography (OCT): To evaluate retinal morphology and thickness for any signs of structural abnormalities.
  - Electroretinography (ERG): To measure retinal function and detect any potential toxicity.
  - Intraocular Pressure (IOP) Monitoring: To check for significant changes in IOP.
- Aflibercept Expression Analysis (serial):

- Collection of aqueous and vitreous humor samples to quantify afibercept protein levels over time using methods like ELISA.
- Histopathology (terminal):
  - At the end of the study, retinal tissues are collected for histologic evaluation to assess for any cellular level abnormalities.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Logical relationship between ADVM-022 dose, patient population, and safety outcomes.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preclinical long-term safety assessment of ADVM-022.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [isrctn.com](http://isrctn.com) [isrctn.com]
- 2. [hcplive.com](http://hcplive.com) [hcplive.com]
- 3. ISRCTN [isrctn.com]
- 4. [adverum.com](http://adverum.com) [adverum.com]
- 5. [cgtlive.com](http://cgtlive.com) [cgtlive.com]
- 6. [modernretina.com](http://modernretina.com) [modernretina.com]
- 7. [cgtlive.com](http://cgtlive.com) [cgtlive.com]
- 8. [s29.q4cdn.com](http://s29.q4cdn.com) [s29.q4cdn.com]
- 9. Long-Term Safety Evaluation of Continuous Intraocular Delivery of Aflibercept by the Intravitreal Gene Therapy Candidate ADVM-022 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. Long-Term Safety Evaluation of Continuous Intraocular Delivery of Aflibercept by the Intravitreal Gene Therapy Candidate ADVM-022 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [tvst.arvojournals.org](http://tvst.arvojournals.org) [tvst.arvojournals.org]
- 14. [biospace.com](http://biospace.com) [biospace.com]
- 15. [tvst.arvojournals.org](http://tvst.arvojournals.org) [tvst.arvojournals.org]
- 16. The clinical safety landscape for ocular AAV gene therapies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [modernretina.com](http://modernretina.com) [modernretina.com]

- 18. adverum.com [adverum.com]
- 19. Comprehensive Preclinical Assessment of ADVM-022, an Intravitreal Anti-VEGF Gene Therapy for the Treatment of Neovascular AMD and Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Intravitreal ADVM-022 (Ixoberogene Soroparvovec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601701#long-term-safety-concerns-of-intravitreal-advm-022]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)